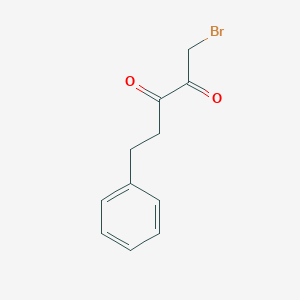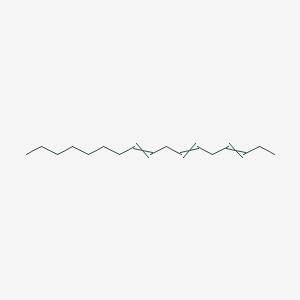
Heptadeca-3,6,9-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadeca-3,6,9-triene is an organic compound with the molecular formula C17H30 It is a triene, meaning it contains three double bonds within its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadeca-3,6,9-triene can be synthesized through several methods. One common approach involves the use of geranyl acetate as a starting material. The synthesis involves multiple steps, including oxidation and the use of hexylmagnesium bromide in the presence of copper(I) iodide to form the triene structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions are crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Heptadeca-3,6,9-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: The double bonds in this compound can participate in substitution reactions, where atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Heptadeca-3,6,9-triene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its interactions with biological systems and potential bioactivity.
Medicine: Research may explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of heptadeca-3,6,9-triene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved may include radical formation, electrophilic addition, and nucleophilic substitution .
Comparaison Avec Des Composés Similaires
- Heptadeca-2E,8E,10E,16-tetraene-4,6-diyne
- Heptadeca-2E,8Z,10E,16-tetraene-4,6-diyne
- Heptadeca-2E,8E,16-triene-4,6-diyne-10-ol
Comparison: Heptadeca-3,6,9-triene is unique due to its specific arrangement of double bonds, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
109877-47-6 |
|---|---|
Formule moléculaire |
C17H30 |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
heptadeca-3,6,9-triene |
InChI |
InChI=1S/C17H30/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h5,7,11,13,16-17H,3-4,6,8-10,12,14-15H2,1-2H3 |
Clé InChI |
AWDNOOUTXPCPBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


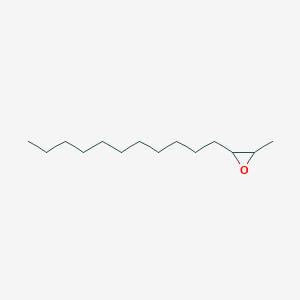
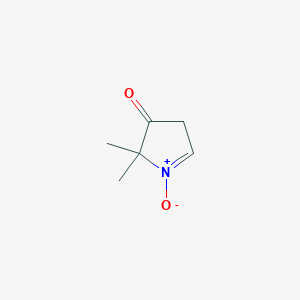
![2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole](/img/structure/B14321866.png)
![N-[3-(Diethylamino)propyl]-N'-sulfanylurea](/img/structure/B14321869.png)
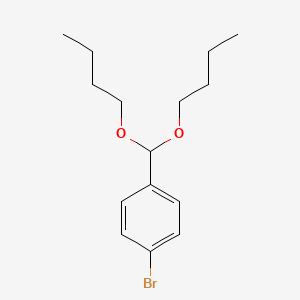
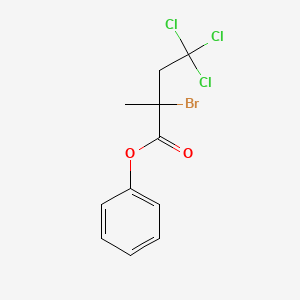
![Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B14321882.png)
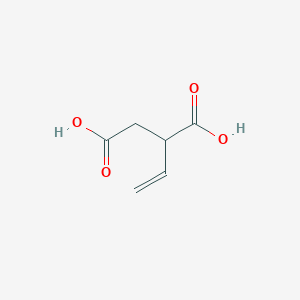
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid](/img/structure/B14321906.png)
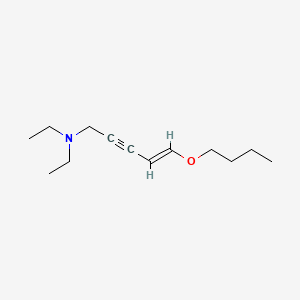
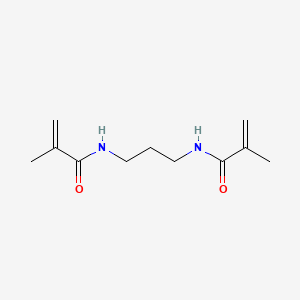

![Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14321940.png)
